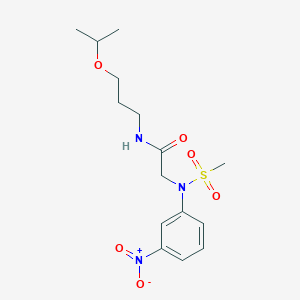![molecular formula C16H19N3OS B4763233 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4763233.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide
Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide, also known as DPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in key cellular processes such as DNA synthesis and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide has been found to have a range of biochemical and physiological effects, including the inhibition of fungal growth, the induction of apoptosis in cancer cells, and the suppression of inflammatory responses. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide in lab experiments is its ability to selectively target specific enzymes and cellular processes, making it a valuable tool for studying these processes in detail. However, one limitation of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide, including:
1. Further investigation of its mechanism of action and potential targets in different cell types and disease models.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential as a therapeutic agent for a range of diseases, including cancer, fungal infections, and inflammatory disorders.
4. Investigation of its potential as a tool for studying cellular processes and enzyme activity in vitro and in vivo.
5. Development of new derivatives and analogs of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide with improved pharmacological properties and efficacy.
Conclusion
In conclusion, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide is a promising chemical compound with potential applications in various scientific fields. Its antifungal, anticancer, and anti-inflammatory properties make it a valuable candidate for drug development, and its ability to selectively target specific enzymes and cellular processes makes it a useful tool for studying these processes in detail. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antifungal, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-5-7-14(8-6-10)19-15(20)13(4)21-16-17-11(2)9-12(3)18-16/h5-9,13H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDSLCTOKLOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)


![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)

![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)



![2-[(3-cyano-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4763239.png)
![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)
